molecular formula C21H21N3O2 B11071730 3-acetyl-1-phenyl-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one

3-acetyl-1-phenyl-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one

Cat. No.: B11071730
M. Wt: 347.4 g/mol
InChI Key: DDDSBDPXUPSYNO-UHFFFAOYSA-N
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Description

3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrroloquinoxaline core, which is a fused bicyclic system containing nitrogen atoms. The presence of various functional groups such as acetyl, allyl, and phenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a quinoxaline derivative, followed by the introduction of the pyrrolo ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The functional groups present in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or as a probe for studying biological processes.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact mechanism and to identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives and related heterocyclic compounds. Examples might include:

  • 3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE derivatives with different substituents.
  • Other fused bicyclic systems containing nitrogen atoms, such as indole or quinoline derivatives.

Uniqueness

The uniqueness of 3-ACETYL-4-ALLYL-1-PHENYL-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE lies in its specific combination of functional groups and its fused bicyclic structure

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-acetyl-1-phenyl-4-prop-2-enyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-one

InChI

InChI=1S/C21H21N3O2/c1-3-13-23-17-12-8-7-11-16(17)22-20-19(23)18(14(2)25)21(26)24(20)15-9-5-4-6-10-15/h3-12,18-20,22H,1,13H2,2H3

InChI Key

DDDSBDPXUPSYNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2C(NC3=CC=CC=C3N2CC=C)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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